

Technical Guide to the Synthesis and Characterization of a Representative FGFR3 Inhibitor

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Compound of Interest		
Compound Name:	Fgfr3-IN-3	
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Disclaimer: No specific small molecule inhibitor with the designation "**Fgfr3-IN-3**" has been identified in publicly available scientific literature. This guide, therefore, details the synthesis and characterization of Pemigatinib, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, as a representative example for researchers, scientists, and drug development professionals. Pemigatinib is an FDA-approved therapeutic for certain types of cancer driven by FGFR alterations.

Introduction to FGFR3 and Pemigatinib

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR3 signaling, through mutations, fusions, or amplifications, is an oncogenic driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[2][3]

Pemigatinib (brand name Pemazyre) is a small molecule kinase inhibitor that targets FGFR1, 2, and 3.[4][5] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in tumor growth and survival.[6][7]

Synthesis of Pemigatinib



The synthesis of Pemigatinib can be accomplished through a multi-step process, as detailed in various publications and patents. A representative synthetic route is outlined below.[8][9][10] [11]

Synthesis Workflow



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A representative synthetic workflow for Pemigatinib.

Experimental Protocol for Synthesis

Step 1: Preparation of 4-Chloroazaindole

- Pyrrolopyridine is subjected to N-oxidation.
- The resulting N-oxide is treated with mesyl chloride in warm dimethylformamide (DMF) to yield 4-chloroazaindole.[9]

Step 2: Formation of the Aldehyde Intermediate

- The N-1 position of 4-chloroazaindole is protected with a triisopropylsilyl (TIPS) group.
- The protected compound undergoes lithiation directed by the chlorine atom.
- The lithiated intermediate is quenched with DMF, followed by an aqueous acid workup to afford the unprotected aldehyde.[9]

Step 3: Synthesis of the Morpholine Intermediate

- The N-1 position of the aldehyde is sulfonylated, and the aldehyde group is protected as an acetal.
- Lithiation is performed at the more activated C2-position of the azaindole ring.



- The lithiated species is quenched with formamide to introduce a formyl group.
- The resulting intermediate aldehyde undergoes reductive amination with morpholine to yield the morpholine intermediate.[9]

Step 4: Preparation of the Benzylamine Intermediate

- The acetal protecting group is removed under acidic conditions to reveal the aldehyde.
- The aldehyde undergoes reductive amination with an appropriate aniline derivative to form the benzylamine intermediate.[9][10]

Step 5: Formation of the Urea Intermediate

• The benzylamine intermediate is reacted with an isocyanate to form the corresponding urea. [9][10]

Step 6: Intramolecular Cyclization

 The urea intermediate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), to induce an intramolecular cyclization, displacing the proximal chloride and forming the azatricycle.[9][10]

Step 7: Final Deprotection to Yield Pemigatinib

• The phenylsulfonyl group is removed by basic hydrolysis to afford the final product, Pemigatinib.[9]

Characterization of Pemigatinib

The characterization of Pemigatinib involves a combination of analytical and biological assays to confirm its structure, purity, and activity.

Physicochemical Characterization



Parameter	Method	Expected Result
Identity	1H NMR, 13C NMR	Peaks consistent with the chemical structure of Pemigatinib.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of Pemigatinib (C24H27F2N5O4, MW: 487.5 g/mol).[10]	
Purity	High-Performance Liquid Chromatography (HPLC)	Purity >99%, with single impurities <0.1%.[9]
Solubility	Aqueous and organic solvents	Data on solubility in various pharmaceutically relevant solvents.

Biological Characterization



Parameter	Method	Result	Reference
FGFR1 Kinase Inhibition	In vitro kinase assay	IC50: ~0.4 nM	[11]
FGFR2 Kinase Inhibition	In vitro kinase assay	IC50: ~0.4 nM	[11]
FGFR3 Kinase Inhibition	In vitro kinase assay	IC50: ~1.0 nM	[11]
FGFR4 Kinase Inhibition	In vitro kinase assay	IC50: ~30 nM	[11]
Cellular Activity	Cell-based proliferation assays (e.g., Ba/F3 cells)	Potent inhibition of FGFR1-3 dependent cell lines.	[7]
In Vivo Efficacy	Xenograft models	Significant tumor growth inhibition in models with FGFR alterations.	[11]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of Pemigatinib in a suitable deuterated solvent (e.g., DMSO-d6).
- Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
- Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Mass Spectrometry (MS):

- Prepare a dilute solution of Pemigatinib in an appropriate solvent (e.g., methanol/water with formic acid).
- Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF).



 Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC):

- Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid).
- Inject a solution of Pemigatinib and monitor the elution profile using a UV detector at an appropriate wavelength.
- Calculate the purity based on the peak area of the main component relative to the total peak area.

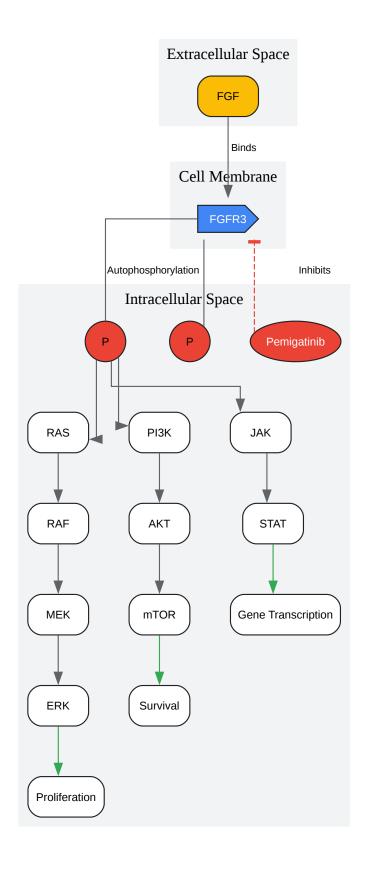
In Vitro Kinase Inhibition Assay:

- Use a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
- Incubate recombinant human FGFR1, FGFR2, and FGFR3 kinase domains with a specific substrate and ATP in the presence of varying concentrations of Pemigatinib.
- Measure the kinase activity (substrate phosphorylation) and calculate the IC50 value, which
 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and transautophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Pemigatinib blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.





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FGFR3 signaling pathway and the inhibitory action of Pemigatinib.



Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemigatinib, a representative FGFR3 inhibitor. The detailed methodologies and data presented serve as a valuable resource for researchers and professionals in the field of drug discovery and development targeting the FGFR signaling pathway. While "Fgfr3-IN-3" remains unidentified, the principles and techniques outlined here are broadly applicable to the study of novel FGFR inhibitors.

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